Cas no 606969-69-1 (Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)-)
![Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)- structure](https://www.kuujia.com/scimg/cas/606969-69-1x500.png)
Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)-
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Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55252158-1.0g |
N-(2-bromoethyl)imidazo[1,2-d][1,2,4]thiadiazol-3-amine |
606969-69-1 | 95% | 1.0g |
$0.0 | 2023-01-03 |
Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)- Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Back matter
Additional information on Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl)-
Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl) (CAS No. 606969-69-1)
The compound Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl) (CAS No. 606969-69-1) is a highly specialized organic compound with a unique structure that combines imidazole and thiadiazole rings. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design and advanced materials. The imidazo[1,2-d]-1,2,4-thiadiazole core is a heterocyclic structure that exhibits interesting electronic properties, making it a valuable building block for synthesizing bioactive molecules.
Recent studies have highlighted the importance of N-(2-bromoethyl) substituents in modulating the reactivity and selectivity of such compounds. The bromoalkyl group attached to the imidazothiadiazole ring introduces additional functional groups that can participate in various chemical transformations. For instance, the bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of derivatives with diverse functionalities. This property has been exploited in the development of novel imidazothiadiazole-based polymers with tailored electronic and mechanical properties.
The synthesis of Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl) typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of appropriate amine and thiol precursors under controlled conditions to form the imidazothiadiazole ring system. The subsequent introduction of the bromoethyl group is achieved through alkylation reactions, often facilitated by phase-transfer catalysts to enhance reaction efficiency.
In terms of applications, this compound has shown promise in several areas. In the field of drug discovery, its unique electronic properties make it a potential candidate for designing antimicrobial agents and anticancer drugs. Recent research has demonstrated that certain derivatives of this compound exhibit potent activity against various bacterial strains and cancer cell lines. Additionally, its ability to form stable coordination complexes with metal ions has opened avenues for its use in catalysis and sensor technology.
The structural versatility of Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl) also makes it an attractive candidate for use in organic electronics. Its ability to undergo post-synthetic modifications allows for the creation of materials with tunable electronic properties. For example, researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs) that exhibit exceptional charge transport properties.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of efficient catalysts and solvent systems ensures that the production process adheres to green chemistry principles. Furthermore, its potential applications in energy-efficient materials and biodegradable polymers align with current sustainability goals.
In conclusion, Imidazo[1,2-d]-1,2,4-thiadiazol-3-amine, N-(2-bromoethyl) (CAS No. 606969-69-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry and materials science. As ongoing studies continue to uncover new properties and applications for this compound, it is poised to play an increasingly important role in advancing modern technology and medicine.
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